- Dihydropyrazolone-pyrimidine compound, preparation method and use, World Intellectual Property Organization, , ,
Cas no 955368-90-8 (2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one)

955368-90-8 structure
Nombre del producto:2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
Número CAS:955368-90-8
MF:C9H10N4OS
Megavatios:222.266899585724
MDL:MFCD19443206
CID:835833
PubChem ID:67171470
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Propiedades químicas y físicas
Nombre e identificación
-
- 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
- 2-allyl-6-(methylthio)-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
- 2-Allyl-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-3(2H)-one
- 6-methylsulfanyl-2-prop-2-enyl-1H-pyrazolo[3,4-d]pyrimidin-3-one
- 1,2-Dihydro-6-(methylthio)-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one (ACI)
- 2-allyl-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- ARD193818
- MFCD19443206
- AKOS016007110
- DS-17753
- SCHEMBL1813916
- 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4,-d]pyrimidin-3(2H)-one
- DTXSID00736559
- 6-(Methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- DA-00207
- 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, AldrichCPR
- SY116172
- 6-(METHYLSULFANYL)-2-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-3-ONE
- JKBQCALHIQOSTC-UHFFFAOYSA-N
- 2-allyl-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one (MK-1775 intermediate_
- CS-M1914
- 955368-90-8
- 2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
-
- MDL: MFCD19443206
- Renchi: 1S/C9H10N4OS/c1-3-4-13-8(14)6-5-10-9(15-2)11-7(6)12-13/h3,5H,1,4H2,2H3,(H,10,11,12)
- Clave inchi: JKBQCALHIQOSTC-UHFFFAOYSA-N
- Sonrisas: O=C1N(CC=C)NC2C1=CN=C(SC)N=2
Atributos calculados
- Calidad precisa: 222.05753213g/mol
- Masa isotópica única: 222.05753213g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 273
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.4
- Superficie del Polo topológico: 83.4Ų
Propiedades experimentales
- PSA: 88.87000
- Logp: 1.02750
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H320-H335
- Declaración de advertencia: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Condiciones de almacenamiento:Sealed in dry,2-8°C
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057292-1g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 98% | 1g |
¥339.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057292-5g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 98% | 5g |
¥1519.00 | 2024-04-24 | |
Ambeed | A447363-100mg |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 100mg |
$17.0 | 2025-03-04 | |
eNovation Chemicals LLC | Y1231601-1G |
2-allyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-one |
955368-90-8 | 97% | 1g |
$100 | 2024-07-21 | |
eNovation Chemicals LLC | Y1189369-1g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 1g |
$155 | 2023-09-03 | |
eNovation Chemicals LLC | Y1189369-5g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 5g |
$195 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057292-250mg |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 98% | 250mg |
¥148.00 | 2024-04-24 | |
Ambeed | A447363-1g |
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955368-90-8 | 95% | 1g |
$35.0 | 2025-03-04 | |
eNovation Chemicals LLC | Y1231601-25G |
2-allyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-one |
955368-90-8 | 97% | 25g |
$1445 | 2024-07-21 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12199-5g |
6-methylsulfanyl-2-prop-2-enyl-1h-pyrazolo[3,4-d]pyrimidin-3-one |
955368-90-8 | 95% | 5g |
$1400 | 2023-09-07 |
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors, United States, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, reflux
1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide
1.4 Reagents: Hydrochloric acid
1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide
1.4 Reagents: Hydrochloric acid
Referencia
- Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer ActivityACS Chemical Biology, 2017, 12(7), 1883-1892,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt
Referencia
- Preparation of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidine-3-one derivatives as WEE-1 kinase inhibitors for the treatment of cancers, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- Chimeric compounds useful in treating diseases, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C; -5 - 0 °C; 1 h, 25 °C; 1 h, 45 - 50 °C; 50 °C → 5 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, pH 11, 0 - 15 °C
1.3 Solvents: Methanol ; 5 h, 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, pH 11, 0 - 15 °C
1.3 Solvents: Methanol ; 5 h, 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 - 10 °C
Referencia
- Process for the preparation of pyrazolopyrimidine derivative as WEE1 inhibitor useful in treatment of proliferative diseases such as cancer, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt; rt → 75 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Referencia
- Preparation of allyl(arylamino)pyrazolo[3,4-d]pyrimidinones as WEE1 inhibitors, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 0 °C; 5 h, rt
Referencia
- Preparation of dihydroisoindole-1H-pyrazolo[3,4-d]pyrimidinone compounds as Wee1 inhibitors for treatment of kinase-related diseases, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 18 h, reflux; reflux → rt
1.2 Reagents: Trifluoroacetic acid ; cooled; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; cooled; 15 min, rt; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Trifluoroacetic acid ; cooled; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; cooled; 15 min, rt; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- Preparation of pyridone-substituted dihydropyrazolopyrimidinone derivatives as Wee1 kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid , Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt
Referencia
- Fused ring compounds such as benzoisoquinolinylamino-, indanopiperidinylamino-, and benzocycloheptanopiperidinylamino (hydroxyazaindanyl)pyrazolopyrimidinones as Wee-1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referencia
- Preparation of dihydropyrazolo pyrimidone derivative and its application, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Dichloromethane , Trifluoroacetic acid ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 °C; 1 h, rt
Referencia
- Preparation of pyrazolo[3,4-d]pyrimidine-3-ketone derivative as WEE1 inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt
Referencia
- Preparation of pyrazolo[3,4-d]pyrimidin-3-one derivatives as WEE1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 72 h, rt → reflux
1.2 Reagents: Trifluoroacetic acid ; 1 h, 0 °C → rt; 1 h, rt → 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 15 min, 0 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Trifluoroacetic acid ; 1 h, 0 °C → rt; 1 h, rt → 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 15 min, 0 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Referencia
- WEE1 protein degrading agent, China, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
Referencia
- Preparation of polymorphs, salts, and solvates of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one as Wee1 kinase inhibitors., World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
Referencia
- Fused 2-aminopyrimidine compounds as Wee1 protein kinase degradation inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 1 h, rt
Referencia
- Preparation of the fused ring compound and their application as the wee-1 inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; reflux
1.2 Reagents: Trifluoroacetic acid ; rt → reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Trifluoroacetic acid ; rt → reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Preparation of bifunctional pyrazolopyrimidinone compounds as degraders of Wee1 kinase, World Intellectual Property Organization, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 72 h, reflux
1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
Referencia
- Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer TherapyChemMedChem, 2018, 13(16), 1681-1694,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 72 h, reflux; cooled
1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Trifluoroacetic acid ; 1 h, rt; 1 h, 70 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; cooled; 15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma CellsACS Chemical Biology, 2016, 11(4), 921-930,
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Raw materials
- ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate
- Tert-Butyl 1-allylhydrazinecarboxylate
- Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate
- 1H-Pyrazolo[3,4-d]pyrimidine-1-carboxylic acid, 2,3-dihydro-6-(methylthio)-3-oxo-2-(2-propen-1-yl)-, 1,1-dimethylethyl ester
- 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4-[2-(2-propen-1-yl)hydrazinyl]-, ethyl ester
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Preparation Products
2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one Literatura relevante
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
955368-90-8 (2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one) Productos relacionados
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:955368-90-8)2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one

Pureza:99%/99%/99%
Cantidad:5g/25g/100g
Precio ($):175.0/872.0/2878.0